molecular formula C16H11Cl2F3N2O2 B2995500 methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate CAS No. 477888-03-2

methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate

Cat. No.: B2995500
CAS No.: 477888-03-2
M. Wt: 391.17
InChI Key: ASSZKOFPPJDILD-WQLSENKSSA-N
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Description

Methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, as well as an enamine moiety linked to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions.

    Enamine Formation: The enamine moiety is formed through condensation reactions involving appropriate amines and aldehydes or ketones.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

    Substitution: Halogen atoms (chloro groups) can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-methylphenyl)amino]prop-2-enoate: Similar structure with a methyl group instead of a chloro group on the phenyl ring.

    Ethyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

methyl (Z)-3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F3N2O2/c1-25-15(24)12(8-22-11-4-2-10(17)3-5-11)14-13(18)6-9(7-23-14)16(19,20)21/h2-8,22H,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSZKOFPPJDILD-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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